

# Technical Guide: Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)indole-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Formyl-1-(phenylsulphonyl)-1H-indole

Cat. No.: B2982749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 1-(phenylsulfonyl)indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The information is structured to be a practical resource for laboratory work and further research.

## Compound Identity and Physical Properties

Parameter	Value	Reference
Compound Name	1-(Phenylsulfonyl)indole-3-carbaldehyde	
CAS Number	80360-20-9	[1]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO <sub>3</sub> S	[1][2]
Molecular Weight	285.32 g/mol	[1][2]
Melting Point	157-161 °C	[1]
Exact Mass	285.04600	[1]
Density	1.31 g/cm <sup>3</sup>	[1]
Flash Point	264.4 °C	[1]

## Spectroscopic Data

Disclaimer: Experimental spectroscopic data for 1-(phenylsulfonyl)indole-3-carbaldehyde is not readily available in the searched literature. The following data is for the closely related analogue, 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, and should be considered as an estimation. The presence of the iodo-substituent will influence the chemical shifts and absorption frequencies.

The following NMR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. [3]

Table 2.1: <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment (Tentative)
10.04	s	-CHO
8.89	s	H-2
8.42	s	H-4
8.11	d (J=7.5 Hz)	Phenyl H (ortho)
7.86 – 7.71	m	Phenyl H (meta, para)
7.65	t (J=7.3 Hz)	Phenyl H (para)

Table 2.2:  $^{13}\text{C}$  NMR Data (101 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment (Tentative)
185.0	C=O (Aldehyde)
137.2	Quaternary C
136.4	Quaternary C
135.2	Phenyl C-H
135.1	Quaternary C
134.6	Phenyl C-H
131.6	Indole C-H
129.9	Phenyl C-H
128.4	Indole C-H
127.2	Phenyl C-H
121.5	Indole C-H
115.1	Quaternary C
89.8	C-I

The following IR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]

Table 2.3: Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment (Tentative)
2955, 2921	Medium	C-H stretch (aromatic)
1683	Strong	C=O stretch (aldehyde)
1541, 1473	Medium	C=C stretch (aromatic)
1360-1380 (est.)	Strong	S=O stretch (asymmetric, sulfonyl)
1170-1190 (est.)	Strong	S=O stretch (symmetric, sulfonyl)
1232, 1129	Medium	C-N stretch
731, 684	Strong	C-H bend (aromatic)

While an experimental mass spectrum for the title compound was not found, the expected molecular ion peaks for different ionization techniques are listed below based on its exact mass.[\[1\]](#)

Table 2.4: Expected Mass Spectrometry Peaks

Ionization Mode	Expected m/z	Species
ESI+	286.0532	[M+H] <sup>+</sup>
ESI+	308.0351	[M+Na] <sup>+</sup>

## Experimental Protocols

A plausible and efficient method for the synthesis of 1-(phenylsulfonyl)indole-3-carbaldehyde is the N-sulfonylation of commercially available indole-3-carbaldehyde. This method avoids the regioselectivity issues associated with the formylation of 1-(phenylsulfonyl)indole.

Reaction Scheme:

## Materials:

- Indole-3-carbaldehyde
- Benzenesulfonyl chloride
- Sodium hydride (NaH) or Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

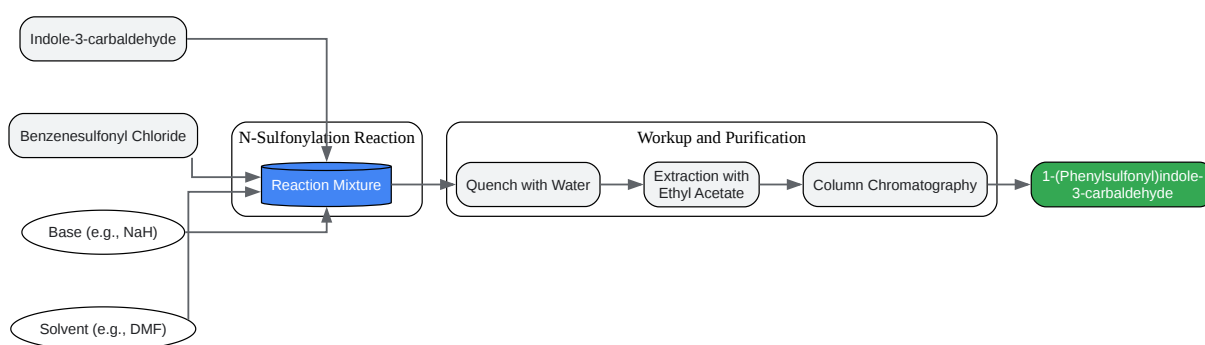
## Procedure:

- To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(phenylsulfonyl)indole-3-carbaldehyde.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer. Samples should be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).
- Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

## Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | C<sub>15</sub>H<sub>11</sub>NO<sub>3</sub>S | CID 363334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2982749#spectroscopic-data-for-1-phenylsulfonyl-indole-3-carbaldehyde]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)